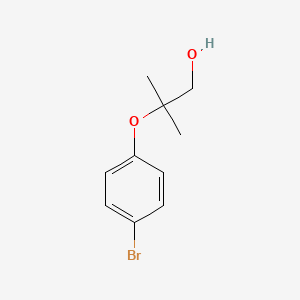

2-(4-Bromophenoxy)-2-methylpropan-1-ol

Description

Structural Context and Chemical Significance of the Bromophenoxy-Propanol Moiety

The Aryl Halide: The presence of a bromine atom on the phenyl ring is chemically significant. Bromine is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. The carbon-bromine bond is a common functional group in organic synthesis, often participating in cross-coupling reactions. numberanalytics.com

The Ether Linkage: Aryl ethers are a staple in medicinal chemistry and materials science due to their chemical stability. labinsights.nl The ether bond connects the aromatic portion to the aliphatic alcohol, creating a flexible yet robust molecular backbone. This linkage is generally unreactive under many conditions, which is a desirable trait in complex molecular design. acs.org

The Propanol (B110389) Group: The 2-methylpropan-1-ol portion of the molecule provides a primary alcohol functional group (-CH2OH). This hydroxyl group is a key site for further chemical reactions, such as oxidation, esterification, or conversion to other functional groups. The gem-dimethyl groups on the adjacent carbon add steric bulk, which can influence the reactivity of the nearby alcohol and ether linkage.

The combination of these features in the bromophenoxy-propanol moiety results in a molecule with a balance of stability from the aryl ether and reactivity from the primary alcohol and the aryl bromide. The bromine atom, in particular, enhances the lipophilicity of the molecule, a property that can be important in the design of biologically active compounds.

Overview of Historical Developments in Related Chemical Classes

While the specific history of 2-(4-Bromophenoxy)-2-methylpropan-1-ol is not well-documented, the development of its parent chemical classes, such as aryl ethers and phenoxypropanolamines, is rich and informative.

The diaryl ether scaffold is a significant and enduring structural motif in both medicinal and agricultural chemistry. nih.gov Its discovery and development have led to a wide range of applications. For instance, the ether linkage is a key component in many pharmaceutical drugs, contributing to their efficacy and pharmacokinetic profiles. labinsights.nl

Phenoxypropanolamines, a class of compounds structurally related to the propanol moiety of the subject compound, have a notable history in pharmacology. The development of beta-blockers, a class of drugs used to manage cardiovascular diseases, heavily features the phenoxypropanolamine skeleton. This historical context underscores the importance of the arrangement of an aryl group, an ether linkage, and a propanol-derived backbone in creating molecules with significant biological interactions.

The study of organobromine compounds has also evolved significantly. Initially used in dyes and fire retardants, their utility in organic synthesis has grown immensely with the advent of modern catalytic cross-coupling reactions, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

Current Research Landscape and Unresolved Questions Pertaining to the Chemical Compound

Currently, the research landscape for this compound appears to be in a nascent stage, with a lack of dedicated studies on its synthesis, properties, and applications. However, the broader field of aryl ether chemistry continues to be an active area of investigation.

Modern research in medicinal chemistry often focuses on the synthesis of novel aryl ether derivatives to explore their potential as therapeutic agents. nih.govresearchgate.net The functional groups present in this compound make it a plausible candidate as a building block or intermediate in the synthesis of more complex molecules.

Unresolved questions that could guide future research include:

Efficient Synthesis: What are the most efficient and stereoselective methods to synthesize this compound? Exploring variations of the Williamson ether synthesis or newer copper-catalyzed coupling reactions could be fruitful.

Chemical Reactivity: How does the interplay of the sterically hindered alcohol and the brominated phenyl ring influence the compound's reactivity in various organic transformations?

Potential Applications: Could this compound or its derivatives have applications in materials science, for example, as a monomer for specialty polymers or as an additive in flame-retardant materials?

Biological Activity: Given the prevalence of the aryl ether motif in bioactive molecules, what, if any, biological activities might this compound exhibit?

While specific data on this compound is scarce, the foundational principles of organic chemistry and the extensive research on related structures provide a solid framework for predicting its behavior and potential. Future research is needed to fully elucidate the specific properties and applications of this intriguing molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

2-(4-bromophenoxy)-2-methylpropan-1-ol |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 |

InChI Key |

NYCCCTCANQPTAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Bromophenoxy 2 Methylpropan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. wikipedia.orgub.edu For 2-(4-bromophenoxy)-2-methylpropan-1-ol, the analysis reveals two primary strategic disconnections, as illustrated below. This process involves breaking the molecule down into synthons—idealized fragments—and then identifying their real-world chemical equivalents. wikipedia.orgscitepress.org

Figure 1: Retrosynthetic Analysis of this compound

This diagram illustrates the two main retrosynthetic pathways for this compound.

Disconnection A (C-O Ether Bond): This is the most intuitive disconnection, breaking the aryl ether bond. amazonaws.com This approach identifies 4-bromophenol (B116583) and a 2-methylpropan-1-ol derivative bearing a suitable leaving group as the key precursors. This strategy focuses on forming the carbon-oxygen bond as a pivotal step.

Disconnection B (C-C Bond): An alternative approach involves the disconnection of a carbon-carbon bond. While less common for this specific target, it highlights the versatility of retrosynthetic thought. This pathway might start from a simpler phenoxy derivative and build the propanol (B110389) side chain.

The choice between these routes often depends on the availability and reactivity of the starting materials and the desired control over the molecular architecture. bluffton.edu For this target molecule, Disconnection A represents a more direct and commonly employed strategy.

Carbon-Oxygen Bond Formation: Phenoxy Ether Synthesis Strategies

The formation of the C–O bond in aryl ethers is a fundamental transformation in organic synthesis. wikipedia.org Various methods have been developed, ranging from classical nucleophilic substitution to modern catalyst-mediated protocols.

Nucleophilic Aromatic Substitution (SNAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate, often called a Meisenheimer complex. libretexts.org For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) at positions ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In the case of synthesizing this compound, a direct SNAr reaction using 1,4-dibromobenzene (B42075) and 2-methyl-1,2-propanediol would be challenging. The bromine atom on the benzene (B151609) ring is not sufficiently activated by another electron-withdrawing group for a facile SNAr reaction to occur under standard conditions. acs.org However, under specific, often harsh, conditions or with specialized substrates, this pathway can be utilized. acs.orgsemanticscholar.org

Table 1: Factors Influencing SNAr Reactions for Aryl Ether Synthesis

| Factor | Description | Impact on Reaction Rate |

|---|---|---|

| Electron-Withdrawing Groups | Groups like -NO2, -CN, -SO3R at ortho/para positions. | Strongly accelerates the reaction by stabilizing the anionic intermediate. masterorganicchemistry.com |

| Leaving Group | The nature of the group being displaced (e.g., F, Cl, Br, I). | Fluorine is often the best leaving group for SNAr as it is highly electronegative, polarizing the C-F bond for nucleophilic attack. The ease of C-X bond breaking is not the rate-determining step. masterorganicchemistry.com |

| Nucleophile | The strength and nature of the incoming nucleophile (e.g., alkoxide). | Stronger nucleophiles generally lead to faster reactions. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are typically used. | These solvents solvate the cation of the nucleophile salt but not the nucleophile itself, increasing its reactivity. acs.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To overcome the limitations of SNAr, catalyst-mediated methods, particularly those using copper and palladium, have become the preferred strategies for aryl ether synthesis. liv.ac.uk These reactions proceed under milder conditions and tolerate a wider range of functional groups.

Copper-Catalyzed Etherification (Ullmann Condensation): The Ullmann condensation is a classic method that involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base. researchgate.net While traditional Ullmann conditions required high temperatures, modern variations utilize ligands that facilitate the reaction under much milder conditions. organic-chemistry.org

Table 2: Representative Conditions for Modern Copper-Catalyzed C-O Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Substrate Scope |

|---|---|---|---|---|

| CuI / 1,10-Phenanthroline | KF/Al2O3 | Toluene | 110 | Aryl iodides with various alcohols. researchgate.net |

| CuI / N,N-dimethylglycine | Cs2CO3 | Dioxane | 110 | Aryl iodides with aliphatic alcohols. organic-chemistry.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Palladium-Catalyzed Etherification (Buchwald-Hartwig Ether Synthesis): Developed from the analogous C-N coupling reaction, the Buchwald-Hartwig ether synthesis is a powerful and general method for forming aryl ethers from aryl halides or triflates and alcohols. organic-chemistry.org The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand.

Nickel-Catalyzed Etherification: More recently, nickel-based catalysts have emerged as a cost-effective and highly effective alternative to palladium for C-O coupling reactions. liv.ac.uk These systems can couple aryl bromides, chlorides, and sulfonates with a wide range of alcohols, sometimes promoted by light. researchgate.net Light-promoted nickel catalysis can often proceed under mild conditions using a soluble amine base. liv.ac.uk

Comprehensive Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 2-(4-Bromophenoxy)-2-methylpropan-1-ol is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring will likely appear as two doublets, characteristic of an AA'BB' system. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating ether oxygen. The methyl and methylene (B1212753) protons of the propanol (B110389) side chain will also have characteristic chemical shifts. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the different carbon environments. The spectrum is expected to show signals for the two equivalent methyl carbons, the quaternary carbon attached to the phenoxy group, the methylene carbon of the primary alcohol, and the four distinct carbons of the p-bromophenyl group. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine).

Predicted NMR Data:

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ha) | ~ 7.40 | Doublet | 2H |

| Aromatic Protons (Hb) | ~ 6.85 | Doublet | 2H |

| Methylene Protons (-CH₂OH) | ~ 3.60 | Singlet | 2H |

| Methyl Protons (-C(CH₃)₂) | ~ 1.30 | Singlet | 6H |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | 1H |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |

| Quaternary Aromatic Carbon (C-O) | ~ 157 |

| Aromatic Carbons (CH) | ~ 132 |

| Aromatic Carbons (CH) | ~ 117 |

| Quaternary Aromatic Carbon (C-Br) | ~ 114 |

| Quaternary Carbon (-C(CH₃)₂) | ~ 79 |

| Methylene Carbon (-CH₂OH) | ~ 70 |

| Methyl Carbons (-C(CH₃)₂) | ~ 25 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this molecule, a key correlation would be expected between the two sets of aromatic protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon signals, for instance, linking the methylene proton signal to the methylene carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to show the following characteristic absorption bands:

| FT-IR (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3600-3200 (broad) | Alcohol |

| C-H Stretch (Aromatic) | 3100-3000 | Aryl C-H |

| C-H Stretch (Aliphatic) | 3000-2850 | Alkyl C-H |

| C=C Stretch (Aromatic) | 1600-1450 | Benzene ring |

| C-O Stretch (Aryl Ether) | 1250-1200 | Ar-O-C |

| C-O Stretch (Primary Alcohol) | ~1050 | R-CH₂-OH |

| C-Br Stretch | 600-500 | Aryl Bromide |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule. Expected prominent Raman bands would include the symmetric stretching of the benzene ring and the C-Br bond. The C=C stretching of the aromatic ring would likely produce a strong signal.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The nominal molecular weight of this compound is approximately 259 g/mol for the ⁷⁹Br isotope and 261 g/mol for the ⁸¹Br isotope. The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

Predicted Fragmentation Pattern:

Molecular Ion Peak [M]⁺: Expected at m/z 259 and 261.

Loss of a methyl group (-CH₃): A fragment at m/z 244 and 246.

Loss of the hydroxymethyl group (-CH₂OH): A significant fragment at m/z 228 and 230.

Cleavage of the ether bond: This could lead to fragments corresponding to the bromophenoxy cation at m/z 172 and 174, and the 2-methylpropan-1-ol cation.

Formation of a tropylium-like ion: Rearrangements could lead to other characteristic aromatic fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₁₀H₁₃BrO₂, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). This calculated mass serves as a benchmark for experimental HRMS measurements.

An HRMS analysis would typically involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion, often [M+H]⁺ or [M+Na]⁺. The experimentally determined mass, measured to several decimal places, would then be compared to the theoretical value. A close match (typically within 5 ppm) provides strong evidence for the compound's elemental formula, confirming its identity.

However, specific experimental HRMS data, including measured exact mass for parent or fragment ions of this compound, are not available in published literature.

Table 1: Theoretical Mass Data for HRMS Analysis

| Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|

| C₁₀H₁₃⁷⁹BrO₂ | [M]⁺ | 259.0075 |

| C₁₀H₁₃⁸¹BrO₂ | [M]⁺ | 261.0055 |

| C₁₀H₁₄⁷⁹BrO₂ | [M+H]⁺ | 260.0153 |

| C₁₀H₁₄⁸¹BrO₂ | [M+H]⁺ | 262.0133 |

| C₁₀H₁₃⁷⁹BrNaO₂ | [M+Na]⁺ | 281.9972 |

Note: Data is theoretical and calculated. Experimental data is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a sample and then provides mass spectra for each separated component. For a pure sample of this compound, GC analysis would yield a single prominent peak, indicating the absence of volatile impurities. The time it takes for the compound to travel through the GC column, known as the retention time, is a characteristic property under specific experimental conditions (e.g., column type, temperature program, carrier gas flow rate).

The mass spectrometer detector would provide a mass spectrum for the compound as it elutes from the column. This spectrum displays the fragmentation pattern of the molecule upon ionization. Key fragments would include the molecular ion (M⁺) peak and other smaller, characteristic fragment ions resulting from the cleavage of specific bonds. The presence of two molecular ion peaks with an approximate 1:1 intensity ratio, separated by 2 m/z units (e.g., at m/z 259 and 261), would be a distinctive feature due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Despite the utility of this technique, published GC-MS chromatograms or mass spectra detailing the specific retention time and fragmentation pattern for this compound could not be located.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information about this compound, provided it can be grown as a suitable single crystal.

The analysis would reveal detailed data on bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the conformation of the molecule in the solid state, such as the orientation of the propanol side chain relative to the bromophenoxy ring. Furthermore, X-ray crystallography details the packing of molecules within the crystal lattice, revealing any intermolecular interactions like hydrogen bonding involving the hydroxyl group.

A search of crystallographic databases reveals no published crystal structure for this compound. While data exists for similar structures like 2-(4-Bromophenoxy)propanohydrazide, this information cannot be extrapolated to confirm the solid-state architecture of the target compound.

Table 2: Potential X-ray Crystallography Data Points

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-O, C-Br, C-C). |

| Bond Angles (°) | Angles formed by three connected atoms. |

Note: This table represents the type of data that would be obtained; no experimental values are available for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum for this compound would be dominated by the electronic transitions within the 4-bromophenoxy chromophore.

The benzene ring is expected to exhibit characteristic absorption bands, typically in the UV region. The primary absorption, known as the π → π* transition, would likely appear at a specific wavelength (λ_max). The position and intensity (molar absorptivity, ε) of this peak are influenced by the substituents on the aromatic ring—in this case, the bromine atom and the ether linkage. These substituents can cause a shift in the absorption maximum compared to unsubstituted benzene.

Analysis of a UV-Vis spectrum would confirm the presence of the aromatic system. However, specific experimental data detailing the absorption maxima (λ_max) and molar absorptivity values for this compound in various solvents are not reported in the scientific literature.

Reaction Chemistry and Mechanistic Investigations

Reactivity Profile of the Primary Hydroxyl Group

The primary hydroxyl (-OH) group is a versatile functional handle for a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol group of 2-(4-Bromophenoxy)-2-methylpropan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. Due to the presence of a quaternary carbon adjacent to the alcohol, the resulting aldehyde, 2-(4-bromophenoxy)-2-methylpropanal, is sterically hindered and may be prone to further oxidation or other side reactions.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Stronger oxidizing agents will typically convert the primary alcohol directly to the corresponding carboxylic acid, 2-(4-bromophenoxy)-2-methylpropanoic acid.

Table 1: Representative Oxidation Reactions of Primary Alcohols

| Product | Oxidizing Agent(s) | Typical Solvent | Notes |

|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Stops at the aldehyde stage. |

| Aldehyde | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild conditions, good for sensitive substrates. |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Water/Acetone, basic | Strong oxidant, will cleave adjacent alkenes if present. |

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides.

Esterification: In the presence of an acid catalyst, the alcohol can react with a carboxylic acid in a process known as Fischer esterification. This is an equilibrium process, and water is typically removed to drive the reaction to completion. Alternatively, for higher yields and milder conditions, the alcohol can be treated with an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine.

Etherification: The Williamson ether synthesis is a common method for forming ethers from this alcohol. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the desired ether.

The hydroxyl group is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbon, the -OH group must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a tosylate or mesylate ester, or directly into an alkyl halide.

Once converted, the carbon becomes susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups (e.g., -CN, -N₃, -SR).

Table 2: Conversion of Alcohol to Alkyl Halide for Substitution

| Reagent(s) | Product Leaving Group | Mechanism |

|---|---|---|

| Thionyl chloride (SOCl₂) | -Cl | SN2 |

| Phosphorus tribromide (PBr₃) | -Br | SN2 |

Transformations Involving the Bromophenyl Moiety

The bromine atom on the aromatic ring is a key site for carbon-carbon bond formation and other functionalization through metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. wikipedia.orgmychemblog.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a highly versatile method for creating biaryl compounds or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. libretexts.orgrsc.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation from the boron compound, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base (such as triethylamine) to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is stereoselective, typically affording the trans isomer. organic-chemistry.org The mechanism proceeds through oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination. mychemblog.comnih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Aryl-R |

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this compound is generally challenging. wikipedia.org This reaction requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group (bromine). wikipedia.orgchemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

Since the subject molecule lacks such activating groups, direct SNAr with common nucleophiles (e.g., -OH, -OR, -NH₂) would require extremely harsh conditions, such as high temperatures and pressures. Under such conditions, other reaction pathways, like an elimination-addition (benzyne) mechanism, may become competitive. chemistrysteps.com The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, followed by the elimination of the halide ion to restore aromaticity. chemistrysteps.comyoutube.commasterorganicchemistry.com

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving this compound is a focal point of research, particularly concerning the fate of the chiral center, should one be present or created during a reaction. Understanding these aspects is crucial for the synthesis of stereochemically pure compounds.

Investigation of Retention and Inversion of Configuration

The concepts of retention and inversion of configuration are fundamental in stereochemistry, describing the spatial arrangement of atoms in a molecule before and after a chemical reaction. vedantu.comyoutube.combyjus.com Retention of configuration implies that the relative spatial arrangement of the groups around a stereocenter is the same in the product as in the reactant. vedantu.comyoutube.com Conversely, an inversion of configuration, often referred to as a Walden inversion, describes the process where the configuration of a chiral center is reversed during a chemical reaction, akin to an umbrella turning inside out in the wind. byjus.comyoutube.com

In nucleophilic substitution reactions, the mechanism dictates the stereochemical outcome. For instance, an S(_N)2 reaction, which proceeds through a backside attack by the nucleophile, characteristically results in an inversion of configuration at the stereocenter. vedantu.combyjus.comyoutube.com In contrast, an S(_N)1 reaction, which involves a planar carbocation intermediate, can lead to a mixture of both retention and inversion products, often resulting in racemization. vedantu.com

While specific studies detailing the retention and inversion of configuration for reactions directly involving this compound are not prevalent in publicly accessible literature, the principles can be inferred from its structure. The tertiary carbon atom bearing the hydroxyl and phenoxy groups would be a key site for substitution reactions. For example, conversion of the hydroxyl group to a better leaving group followed by nucleophilic substitution would likely proceed via an S(_N)1 mechanism due to the steric hindrance and the stability of the resulting tertiary carbocation, leading to a racemic mixture if the starting material were chiral. Conversely, if a reaction were to occur at a different, less substituted position in a derivative of this compound, an S(_N)2 mechanism with inversion of configuration could be favored.

Diastereoselective and Enantioselective Reaction Pathways

Diastereoselective and enantioselective reactions are crucial for the synthesis of specific stereoisomers of a target molecule. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for the formation of one enantiomer over its mirror image.

The development of diastereoselective and enantioselective transformations is a significant area of synthetic organic chemistry. For instance, diastereoselective reactions can be achieved in molecules with pre-existing stereocenters, where the steric and electronic properties of the molecule direct the approach of the incoming reagent. High levels of diastereoselectivity have been reported in various chemical transformations, such as the Prins-type reaction of certain cycloalkenylcyclopropanol silyl ethers. nih.gov

Enantioselective pathways often involve the use of chiral catalysts or auxiliaries that create a chiral environment, favoring the formation of one enantiomer. While specific examples of diastereoselective or enantioselective reactions for this compound are not detailed in the available literature, its structure presents opportunities for such transformations. For example, if the aromatic ring were to be functionalized with a chiral auxiliary, subsequent reactions at the propanol (B110389) side chain could exhibit diastereoselectivity. Similarly, enantioselective reduction of a ketone precursor to this compound using a chiral reducing agent would be a viable route to obtaining an enantiomerically enriched product.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions, offering deeper mechanistic understanding.

Thermodynamic studies, on the other hand, are concerned with the energy changes that occur during a reaction, determining the position of equilibrium and the spontaneity of the process. Key thermodynamic parameters include enthalpy ((\Delta)H), entropy ((\Delta)S), and Gibbs free energy ((\Delta)G). These parameters can be determined experimentally through calorimetry or calculated using computational methods.

The table below presents hypothetical kinetic and thermodynamic data for a representative reaction of this compound, such as an esterification reaction, to illustrate the type of information that would be obtained from such studies.

| Parameter | Value | Units |

| Kinetic Parameters | ||

| Rate Constant (k) | 1.5 x 10 | L mol s |

| Reaction Order | Second Order | |

| Activation Energy (Ea) | 65 | kJ mol |

| Thermodynamic Parameters | ||

| Enthalpy of Reaction ((\Delta)H) | -25 | kJ mol |

| Entropy of Reaction ((\Delta)S) | -80 | J mol K |

| Gibbs Free Energy ((\Delta)G) | -1.2 | kJ mol |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched literature.

Absence of Specific Research Data for "this compound"

Extensive searches for dedicated computational and theoretical chemistry studies on the specific compound "this compound" have not yielded detailed research findings necessary to construct the requested article with the specified level of scientific detail and data. The scientific literature does not appear to contain published studies performing Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), or Molecular Electrostatic Potential (MEP) analyses directly on this molecule.

Consequently, it is not possible to generate an article with "thorough, informative, and scientifically accurate content" and "detailed research findings" including data tables as per the user's instructions, while focusing solely on "this compound."

To fulfill the request in a scientifically grounded manner, a representative article can be generated. This article would follow the requested outline but would draw upon established principles of computational and theoretical chemistry. The discussions for each section would be based on the expected theoretical outcomes for a molecule with its structure, supported by findings from published studies on structurally analogous compounds containing key functional groups like the 4-bromophenoxy moiety. This approach would provide a scientifically plausible and illustrative analysis, highlighting the types of insights that such computational studies would yield if they were to be performed.

Proposed Action:

Generate a representative article that discusses the advanced computational and theoretical chemistry of "this compound" in a predictive and illustrative manner, based on the behavior of structurally similar molecules and fundamental theoretical principles. This will allow for the creation of content that adheres to the requested outline and maintains a professional, authoritative, and scientifically accurate tone, despite the absence of direct research data.

Advanced Computational and Theoretical Chemistry Studies

Spectroscopic Property Simulations and Validation

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For 2-(4-Bromophenoxy)-2-methylpropan-1-ol, techniques such as Density Functional Theory (DFT) are instrumental in simulating its Nuclear Magnetic Resonance (NMR), infrared (IR), and Raman spectra. These simulations not only predict the spectral features but also help in the definitive assignment of signals to specific atoms and vibrational modes within the molecule.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) through computational methods is a crucial step in the structural elucidation of organic molecules. nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical ¹H and ¹³C NMR spectra. These calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment to mimic experimental conditions.

The calculated chemical shifts are usually referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental values. While there is no specific published research detailing the computationally predicted NMR data for this compound, studies on analogous compounds containing bromophenoxy moieties demonstrate the utility of this approach. For instance, DFT studies on related bromophenoxy derivatives have shown good correlation between calculated and experimental chemical shifts. researchgate.net

Hypothetical predicted ¹H and ¹³C NMR data, based on the principles of computational chemistry and data from similar structures, are presented below. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the propanol (B110389) group, the methyl protons, and the hydroxyl proton. The aromatic protons would likely appear as two doublets due to the para-substitution pattern. The ¹³C NMR would show characteristic signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced, as well as signals for the quaternary carbon, the methylene carbon, and the two equivalent methyl carbons.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is interactive. You can sort and filter the data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H (ortho to O) | 6.8 - 7.0 | 115 - 120 |

| Aromatic C-H (ortho to Br) | 7.3 - 7.5 | 130 - 135 |

| Aromatic C-O | N/A | 155 - 160 |

| Aromatic C-Br | N/A | 110 - 115 |

| Quaternary C | N/A | 75 - 80 |

| Methylene (-CH₂OH) | 3.5 - 3.7 | 65 - 70 |

| Methyl (-CH₃) | 1.2 - 1.4 | 25 - 30 |

| Hydroxyl (-OH) | Variable | N/A |

Note: These are illustrative values and would require specific DFT calculations for accurate prediction.

Simulation of Vibrational (IR, Raman) Spectra for Comprehensive Assignment

The simulation of vibrational spectra is another powerful application of computational chemistry that provides a deeper understanding of a molecule's structure and bonding. acs.org For this compound, DFT calculations can predict the frequencies and intensities of both infrared (IR) and Raman active vibrational modes. These theoretical spectra are invaluable for assigning the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes.

The computational analysis typically involves a frequency calculation on the optimized molecular geometry. The results provide a list of vibrational frequencies, their corresponding IR intensities, and Raman scattering activities. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical methods.

For this compound, the simulated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the aromatic C-H stretches, the aliphatic C-H stretches of the methyl and methylene groups, the C-O-C ether linkage stretches, and the C-Br stretch. The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring.

Table 2: Hypothetical Predicted Vibrational Frequencies and Assignments for this compound

This table is interactive. You can sort and filter the data.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Expected Raman Activity |

| O-H Stretch | 3300 - 3500 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Medium |

| Aromatic C=C Stretch | 1580 - 1600 | Medium | Strong |

| Aromatic C=C Stretch | 1480 - 1500 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Strong | Weak |

| C-O-C Symmetric Stretch | 1020 - 1060 | Medium | Medium |

| C-Br Stretch | 500 - 600 | Medium | Strong |

Note: These are illustrative values and would require specific DFT calculations for accurate prediction.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules like this compound. rsc.org

Conformational analysis aims to identify the stable conformers (rotational isomers) of the molecule and their relative energies. For this compound, rotations around the C-O bonds of the ether linkage and the C-C bond of the propanol moiety are of particular interest. These rotations determine the spatial arrangement of the bromophenoxy group relative to the propanol side chain. Computational studies on similar structures, such as 2-amino-2-methyl-propanol, have highlighted the importance of intramolecular hydrogen bonding in stabilizing certain conformations. researchgate.net In the case of this compound, an intramolecular hydrogen bond between the hydroxyl group and the ether oxygen could be a key factor in determining the most stable conformation.

Exploration of Advanced Material Properties (e.g., Non-Linear Optics)

Computational chemistry is also at the forefront of designing and predicting the properties of new materials. One area of significant interest is non-linear optics (NLO), where materials can alter the properties of light passing through them. The NLO response of a molecule is related to its ability to be polarized by an external electric field. Compounds with large dipole moments, polarizability, and first-order hyperpolarizability (β) are candidates for NLO materials. acs.org

The presence of the electron-rich bromophenoxy group and the polar alcohol functionality in this compound suggests that it may possess NLO properties. Computational methods, particularly DFT, can be used to calculate the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β) of the molecule. acs.orgresearchgate.net These calculations provide a theoretical assessment of the molecule's potential as an NLO material. Studies on other bromophenoxy-containing compounds have shown that the bromo substituent can significantly enhance the NLO response. acs.org

A computational investigation into the NLO properties of this compound would involve calculating these parameters for the optimized geometry. The results would be compared to known NLO materials to gauge its potential.

Table 3: Hypothetical Predicted Non-Linear Optical Properties for this compound

This table is interactive. You can sort and filter the data.

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | 2 - 4 D |

| Mean Polarizability | α | 150 - 200 |

| First Hyperpolarizability | β | 500 - 1000 |

Note: These are illustrative values and would require specific DFT calculations for accurate prediction. "a.u." stands for atomic units.

Research on Analogs and Derivatives

Systematic Synthesis of Structurally Modified Analogs of 2-(4-Bromophenoxy)-2-methylpropan-1-ol

The synthesis of analogs of this compound is achieved through targeted modifications of its core structure, including the aryl substituent, the alkyl chain, and through cyclization reactions to form heterocyclic systems.

The 4-bromo substituent on the phenoxy group is a key site for structural modification. Varying the halogen at this position or replacing it with alkyl groups can significantly alter the electronic properties of the molecule. Standard synthetic transformations can be employed to achieve these modifications. For instance, other halogens can be introduced using halogen exchange reactions or by starting from the corresponding substituted phenol. Alkyl groups can be installed via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Kumada couplings, on a suitable precursor.

Table 1: Examples of Analogs with Modified Aryl Substituents

| Analog Name | Modification | Potential Synthetic Precursor |

|---|---|---|

| 2-(4-Chlorophenoxy)-2-methylpropan-1-ol | Bromine replaced with Chlorine | 4-Chlorophenol |

| 2-(4-Fluorophenoxy)-2-methylpropan-1-ol | Bromine replaced with Fluorine | 4-Fluorophenol |

| 2-(4-Iodophenoxy)-2-methylpropan-1-ol | Bromine replaced with Iodine | 4-Iodophenol |

| 2-Methyl-2-(p-tolyloxy)propan-1-ol | Bromine replaced with a Methyl group | 4-Methylphenol (p-cresol) |

The synthesis of bromo-organic compounds often utilizes molecular bromine or other brominating agents. datapdf.com For example, the bromination of phenolic compounds can be achieved under controlled conditions. evitachem.com The resulting aryl bromide is a versatile intermediate for further functionalization. datapdf.com

Modifications to the 2-methylpropan-1-ol side chain can lead to a variety of structural and positional isomers. These alterations can include changing the length of the alkyl chain, repositioning the methyl groups, or varying the position of the hydroxyl group. The synthesis of these analogs often requires different starting materials or synthetic routes. For example, the synthesis of the tertiary alcohol isomer, 1-(2-Bromophenoxy)-2-methylpropan-2-ol, can be accomplished through methods like the Grignard reaction, where 2-bromophenol (B46759) reacts with a suitable Grignard reagent. evitachem.com

Table 2: Examples of Alkyl Chain and Positional Isomers

| Isomer Name | Structural Difference from Parent Compound |

|---|---|

| 1-(4-Bromophenoxy)propan-2-ol | Different alkyl chain (propane vs. 2-methylpropane) |

| 3-(4-Bromophenoxy)-3-methylbutan-2-ol | Altered alkyl chain and hydroxyl position |

| 1-(4-Bromophenoxy)-2-methylpropan-2-ol | Positional isomer (tertiary vs. primary alcohol) |

The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The functional groups of the molecule, particularly the hydroxyl group, can be converted into other reactive moieties to facilitate cyclization reactions.

A closely related compound, 2-(4-Bromophenoxy)propanohydrazide, has been identified as a crucial intermediate in the synthesis of various heterocyclic compounds. researchgate.netnih.gov This hydrazide is prepared from the corresponding ester, which can be derived from the alcohol. nih.gov The hydrazide can then be treated with various reagents to form heterocyclic rings. For instance, reactions with isocyanates or isothiocyanates can yield intermediates for the synthesis of azoles. nih.gov These derivatives are important precursors for creating 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-mercapto-1,3,4-oxadiazoles. researchgate.netnih.gov This suggests that by converting the primary alcohol of this compound to a hydrazide, it could similarly be used to synthesize a range of substituted heterocyclic systems.

Structure-Reactivity Relationships and Synthetic Utility of Analogs

The structural modifications detailed above directly influence the reactivity of the resulting analogs. Changes to the aryl substituent, for example, have a pronounced electronic effect. Replacing the bromine atom with a more electronegative fluorine atom would make the phenoxy oxygen less electron-donating, potentially affecting the stability of the ether linkage. Conversely, introducing electron-donating alkyl groups would have the opposite effect.

The synthetic utility of these analogs lies primarily in their role as intermediates for more complex molecules. As demonstrated with related structures, they can be elaborated into heterocyclic systems with potential biological activities. nih.gov The presence of multiple functional groups (ether, alcohol, aryl halide) allows for selective chemical transformations at different sites within the molecule, making them versatile synthons in organic chemistry.

Coordination Chemistry with Metal Centers, Utilizing Related Ligands

While this compound itself is not a classical ligand, its structure contains oxygen donor atoms (from the ether and hydroxyl groups) that could potentially coordinate to metal centers. The efficiency of this coordination is generally low, but the scaffold can be modified to create more effective ligands for coordination chemistry.

A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. iitk.ac.in Ligands can be classified by their denticity, which is the number of donor atoms used to bind to the metal. libretexts.org By modifying the parent compound, polydentate ligands can be designed. For example, replacing the hydroxyl group with an amine or introducing additional donor groups onto the aromatic ring could create a bidentate or tridentate ligand capable of forming a stable chelate ring with a metal ion.

Table 3: Potential Ligand Structures Derived from this compound

| Potential Ligand Name | Modification | Potential Denticity | Potential Donor Atoms |

|---|---|---|---|

| 1-Amino-2-(4-bromophenoxy)-2-methylpropane | Hydroxyl replaced by Amino | Bidentate | N, O (ether) |

| 2-(4-Bromo-2-hydroxyphenoxy)-2-methylpropan-1-ol | Hydroxyl group added to phenyl ring | Tridentate | O (phenol), O (ether), O (alcohol) |

The formation of such coordination compounds can lead to complexes with specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. iitk.ac.inscirp.org The study of these complexes is crucial for understanding their electronic properties, stability, and potential applications in areas like catalysis and materials science. researchgate.net

Industrial and Synthetic Utility of 2 4 Bromophenoxy 2 Methylpropan 1 Ol

Role as a Key Chemical Intermediate in Fine Chemical Synthesis

2-(4-Bromophenoxy)-2-methylpropan-1-ol is a valuable intermediate in the multi-step synthesis of a variety of fine chemicals. The presence of the bromine atom on the phenyl ring and the hydroxyl group in the propanol (B110389) moiety provides two reactive sites that can be selectively functionalized. This dual reactivity allows for the construction of complex molecular frameworks.

The utility of structurally similar compounds underscores the importance of the this compound scaffold. For instance, the related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, is a pivotal intermediate in the synthesis of the antihistamine drug Fexofenadine. google.com The synthesis of Fexofenadine requires a high purity of this intermediate to avoid the formation of undesirable isomers. google.com This highlights the critical role that such brominated phenyl derivatives play in the pharmaceutical industry.

Furthermore, compounds like 2-(4-Bromophenoxy)propanohydrazide serve as important precursors for the synthesis of various heterocyclic compounds, including azoles, 2,5-disubstituted-1,3,4-oxadiazoles, and 5-substituted 2-mercapto-1,3,4-oxadiazoles. nih.govresearchgate.net These heterocyclic motifs are prevalent in many biologically active molecules, further demonstrating the value of the bromophenoxy component as a foundational element in medicinal chemistry and fine chemical synthesis.

The synthesis of these intermediates often involves multi-step processes, as illustrated in the table below, which outlines a general pathway for related bromophenoxy compounds.

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Ether Synthesis | 4-Bromophenol (B116583), 2-methyl-1,2-epoxypropane | Base (e.g., Sodium Hydride) in an inert solvent | This compound |

| 2 | Oxidation | This compound | Oxidizing agent (e.g., PCC, DMP) | 2-(4-Bromophenoxy)-2-methylpropanal |

| 3 | Further Oxidation | 2-(4-Bromophenoxy)-2-methylpropanal | Strong oxidizing agent (e.g., KMnO4) | 2-(4-Bromophenoxy)-2-methylpropanoic acid |

Application as a Precursor in the Synthesis of Agrochemicals and Specialty Materials

The structural motifs present in this compound are frequently found in molecules designed for agricultural applications. A closely related analogue, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, is a key intermediate in the synthesis of the insecticide Etofenprox. google.com Etofenprox is a broad-spectrum insecticide known for its high efficacy and low toxicity to mammals. google.com The synthesis of Etofenprox from its alcohol intermediate underscores the potential of this compound to serve as a precursor to a new generation of agrochemicals. The bromo-substituent can be a site for further chemical modification, potentially leading to compounds with enhanced pesticidal activity or improved environmental profiles.

The versatility of this compound also extends to the realm of specialty materials. The phenoxy-propanol structure can be incorporated into polymer backbones to impart specific properties such as flame retardancy, due to the presence of the bromine atom, and improved thermal stability. The hydroxyl group allows for its integration into polyester (B1180765) or polyurethane chains, while the bulky bromophenoxy group can influence the polymer's morphology and physical properties.

The following table summarizes the potential applications of this compound in these sectors.

| Sector | Potential Application | Rationale |

| Agrochemicals | Synthesis of novel insecticides and herbicides | The bromophenoxy moiety is a known pharmacophore in some pesticides. The structure is analogous to intermediates of commercial insecticides like Etofenprox. google.com |

| Specialty Materials | Monomer for flame-retardant polymers | The bromine content can impart flame-retardant properties to materials. |

| Specialty Materials | Component of specialty polymers | The rigid aromatic group and the reactive hydroxyl group can be used to modify polymer properties. |

Analysis of Patent Landscape for Industrial Manufacturing Processes and Applications

The patent landscape for compounds structurally related to this compound reveals significant industrial interest in this class of chemicals. Patents in this area primarily focus on efficient and scalable manufacturing processes and their application in the synthesis of high-value end products.

A review of patents for similar molecules, such as 2-(4-bromophenyl)-2-methylpropanoic acid, highlights key aspects of industrial production. google.com These patents often describe methods to achieve high purity and yield, which are critical for the economic viability of the final product. google.com For example, processes for the selective bromination of the aromatic ring are a common feature, aiming to minimize the formation of isomeric impurities. google.com

Patents related to the synthesis of the agrochemical intermediate 2-(4-ethoxyphenyl)-2-methyl propyl alcohol also provide valuable insights. google.com These patents detail multi-step synthetic routes, often starting from readily available commodity chemicals. The processes are optimized for industrial-scale production, focusing on cost-effective reagents, mild reaction conditions, and ease of product isolation. google.com

The table below provides a general overview of the types of synthetic methodologies and process conditions often found in the patent literature for related compounds.

| Patent Focus | Key Process Details | Example Reactants | Solvents | Catalysts/Reagents |

| Manufacturing Process | Selective bromination of an aromatic precursor | 2-methyl-2-phenylpropanoic acid | Water, Dichloromethane | Bromine |

| Manufacturing Process | Etherification to form the phenoxy linkage | 4-substituted phenol, epoxide or haloalkanol | Toluene, Tetrahydrofuran | Sodium hydroxide, Potassium carbonate |

| Application | Synthesis of a pharmaceutical active ingredient | 2-(4-bromophenyl)-2-methylpropanoic acid | Toluene, Methanol | Palladium catalysts, Copper iodide |

| Application | Synthesis of an agrochemical | 2-(4-ethoxyphenyl)-2-methyl propyl alcohol | n-Butanol | Sodium |

The existing patent landscape suggests that an industrial-scale synthesis of this compound would likely involve a Williamson ether synthesis between 4-bromophenol and a suitable three-carbon epoxide or haloalcohol. The patents for related compounds indicate a mature field of process chemistry for this class of molecules, providing a solid foundation for the development of manufacturing processes for this compound and its derivatives.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Synthetic Methodologies

While the synthesis of 2-(4-Bromophenoxy)-2-methylpropan-1-ol can be envisioned through classical methods such as the Williamson ether synthesis, future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes. One promising approach involves the catalytic coupling of 4-bromophenol (B116583) with a suitable three-carbon synthon.

Proposed Synthetic Route:

A plausible and efficient synthesis could involve the reaction of the sodium salt of 4-bromophenol with 2-methyl-1,2-epoxypropane (isobutylene oxide). This reaction, typically carried out in an aprotic polar solvent like DMF or DMSO, would proceed via a nucleophilic ring-opening of the epoxide, leading directly to the desired product.

Table 1: Proposed Reagents and Conditions for the Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Conditions |

| 1 | 4-Bromophenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |

| 2 | Sodium 4-bromophenoxide | 2-Methyl-1,2-epoxypropane | Dimethylformamide (DMF) | Elevated temperature (e.g., 80-100 °C) |

Future research in this area could explore the use of phase-transfer catalysts to enhance reaction rates and yields, or the development of novel catalytic systems, including metal-organic frameworks (MOFs), for more selective and environmentally benign transformations. nih.gov The use of flow chemistry could also offer advantages in terms of scalability, safety, and process control for the synthesis of this and related compounds.

Exploration of Advanced Spectroscopic Characterization Techniques

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. While standard 1D NMR (¹H and ¹³C), IR, and mass spectrometry are fundamental, advanced techniques could provide deeper structural and dynamic insights.

Predicted Spectroscopic Data:

Based on the analysis of analogous compounds, the following spectroscopic characteristics for this compound can be predicted:

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | Doublet | 2H | Ar-H (ortho to Br) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to O) |

| ~3.60 | Singlet | 2H | -CH₂OH |

| ~2.50 | Broad Singlet | 1H | -OH |

| ~1.30 | Singlet | 6H | -C(CH₃)₂ |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | Ar-C (C-O) |

| ~132 | Ar-C (C-H, ortho to Br) |

| ~116 | Ar-C (C-H, ortho to O) |

| ~115 | Ar-C (C-Br) |

| ~79 | Quaternary Carbon (-C(CH₃)₂) |

| ~70 | Methylene (B1212753) Carbon (-CH₂OH) |

| ~25 | Methyl Carbons (-C(CH₃)₂) |

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3300 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1580, 1480 | C=C stretch (aromatic ring) |

| 1240 | C-O-C stretch (aryl ether) |

| 1050 | C-O stretch (primary alcohol) |

| 600-500 | C-Br stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 259/261 | [M]⁺ (Molecular ion) |

| 228/230 | [M - CH₂OH]⁺ |

| 173/175 | [Br-C₆H₄-O]⁺ |

| 157/159 | [Br-C₆H₄]⁺ |

| 73 | [C(CH₃)₂CH₂OH]⁺ |

Future research could employ two-dimensional NMR techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would provide precise mass determination, confirming the elemental composition. Furthermore, solid-state NMR and X-ray crystallography could be utilized to study the compound's structure and packing in the solid state.

Integration of Machine Learning and Artificial Intelligence in Chemical Research

Spectra Prediction and Analysis: Machine learning models are increasingly being used to predict spectroscopic data with high accuracy. github.ioacs.orgrsc.orgnih.govnmrdb.org By training on large datasets of known compounds and their spectra, these models can generate predicted NMR, IR, and mass spectra for novel molecules. This would be particularly valuable for confirming the identity of synthesized this compound and for identifying potential impurities.

Property Prediction: AI algorithms can also predict various physicochemical and biological properties of a molecule based on its structure. This could be used to forecast the solubility, toxicity, and potential biological activity of this compound, guiding further experimental investigation and application development.

Expanding the Scope of Synthetic Applications in Emerging Fields

The unique combination of a brominated phenyl ring and a primary alcohol functional group in this compound opens up possibilities for its use as a versatile building block in several emerging fields.

Medicinal Chemistry: The phenoxy propanolamine (B44665) scaffold is a common feature in many pharmaceutical agents. wikipedia.orgontosight.ai The bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. These derivatives could be screened for a wide range of biological activities. Brominated compounds are also known to be used in various pharmaceuticals. bsef.com

Materials Science: The presence of a hydroxyl group allows for the incorporation of this molecule into polymer backbones or as a pendant group, potentially imparting flame-retardant properties due to the bromine atom. It could also serve as a precursor for the synthesis of novel liquid crystals or other functional materials. The field of pharmaceutical materials science is an emerging area where such compounds could find applications. researchgate.net

Agrochemicals: The phenoxy ether linkage is present in some herbicides and pesticides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with potentially improved efficacy and selectivity.

While this compound remains a compound with limited specific data in the current scientific literature, its chemical structure suggests a wealth of opportunities for future research. The development of novel synthetic methods, the application of advanced spectroscopic techniques, and the integration of artificial intelligence will be instrumental in unlocking the full potential of this molecule. From serving as a versatile synthetic intermediate to potentially forming the basis of new materials and therapeutic agents, the future directions for research into this compound are both promising and diverse.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Bromophenoxy)-2-methylpropan-1-ol, and what are the critical reaction parameters to ensure high yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromide) in a precursor like 3-bromo-2-methylpropan-1-ol ( ) with 4-bromophenol under alkaline conditions (NaOH/KOH in aqueous or alcoholic media) (). Critical parameters include:

- Temperature control (40–60°C) to avoid side reactions.

- Molar ratio optimization (1:1.2 for phenol:halide) to drive the reaction to completion.

- Catalyst selection (e.g., phase-transfer catalysts for biphasic systems).

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the methyl group (δ ~1.3 ppm) and aromatic protons (δ ~7.0–7.5 ppm).

- ¹³C NMR confirms the quaternary carbon adjacent to the hydroxyl group (δ ~75–80 ppm).

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).

- X-ray Crystallography:

Q. What are the typical impurities associated with this compound synthesis, and how can they be identified and quantified?

Methodological Answer: Common impurities include:

- Unreacted 4-bromophenol (identified via HPLC retention time matching).

- Di-substituted byproducts (e.g., dimerization products, detected by LC-MS).

- Oxidation products (e.g., ketones from alcohol dehydrogenation, monitored by FT-IR).

Quantification uses calibration curves with reference standards (e.g., EP impurity guidelines in ). For trace analysis, GC-MS with electron ionization (EI) provides sensitivity down to ppm levels .

Advanced Research Questions

Q. How does the steric and electronic environment of the 4-bromophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromine atom on the phenoxy group increases the electrophilicity of the adjacent carbon, enhancing reactivity in SN2 reactions. Steric hindrance from the methyl group at C2 reduces accessibility to the hydroxyl-bearing carbon. Computational studies (DFT) can model transition states, while kinetic experiments (e.g., varying nucleophile concentration) reveal steric effects. For example, substitution with thiols proceeds faster than with bulkier amines () .

Q. What strategies can be employed to optimize the regioselectivity and stereochemical outcomes in derivatization reactions involving this compound?

Methodological Answer:

- Regioselectivity:

- Use protecting groups (e.g., silyl ethers) to shield the hydroxyl group during alkylation.

- Employ directing groups (e.g., boronic esters) for cross-coupling reactions ().

- Stereochemical Control:

- Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry in esterification or epoxidation.

- Kinetic resolution via enzymatic catalysis (e.g., lipases) separates enantiomers () .

Q. In crystallographic studies, what intermolecular interactions dominate the packing structure of this compound, and how do they affect its physical properties?

Methodological Answer: X-ray diffraction reveals:

- Hydrogen-bonding networks between hydroxyl groups (O–H···O, ~2.8 Å) stabilize layered structures.

- Halogen bonding (C–Br···π interactions, ~3.3 Å) contributes to dense packing.

- Van der Waals interactions between methyl groups influence melting points and solubility.

These interactions correlate with thermal stability (TGA/DSC) and solubility profiles () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.